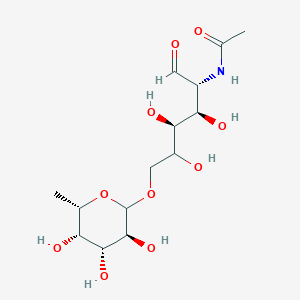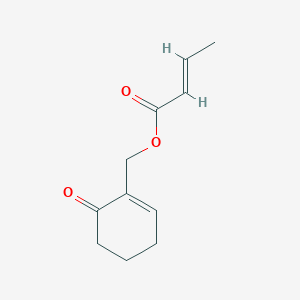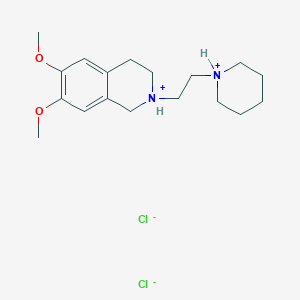
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride, also known as L-Stepholidine (L-SPD), is a synthetic compound that belongs to the class of isoquinoline alkaloids. It was first isolated from the Chinese herb Stephania intermedia in 1989 and has since been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of L-SPD is not fully understood. However, it has been shown to interact with various molecular targets in the brain, including dopamine receptors, NMDA receptors, and sigma receptors. L-SPD has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, which may contribute to its neuroprotective and anti-addictive effects. L-SPD has also been shown to modulate glutamate neurotransmission through its interaction with NMDA receptors, which may be relevant to its potential therapeutic effects in schizophrenia.
Biochemical and Physiological Effects
L-SPD has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. L-SPD has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. In addition, L-SPD has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
L-SPD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is important for preclinical studies. L-SPD has also been shown to have good bioavailability and pharmacokinetic properties, which make it a suitable candidate for drug development. However, there are also some limitations to using L-SPD in lab experiments. It has a low solubility in water, which may limit its use in certain assays. In addition, L-SPD has not been extensively studied in human clinical trials, which limits our understanding of its safety and efficacy in humans.
Future Directions
There are several future directions for research on L-SPD. One direction is to further elucidate its mechanism of action and molecular targets in the brain. This will provide insights into its potential therapeutic applications in various diseases. Another direction is to conduct human clinical trials to assess its safety and efficacy in humans. This will be important for the development of L-SPD as a potential therapeutic agent. Finally, there is a need to develop novel formulations of L-SPD with improved solubility and bioavailability, which will enhance its potential as a drug candidate.
Synthesis Methods
L-SPD can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-(2-aminopropyl)phenol with 3,4-dimethoxybenzaldehyde to form the intermediate 2-(3,4-dimethoxybenzyl)-2-(2-hydroxypropyl)amine. The intermediate is then cyclized with formaldehyde and hydrogen chloride to form L-SPD dihydrochloride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
L-SPD has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, drug addiction, and schizophrenia. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of neurodegenerative diseases. L-SPD has also been shown to modulate dopamine and glutamate neurotransmission, which is relevant to the treatment of drug addiction and schizophrenia.
properties
CAS RN |
102395-78-8 |
|---|---|
Product Name |
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(2-piperidinoethyl)isoquinoline dihydrochloride |
Molecular Formula |
C18H30Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(2-piperidin-1-ium-1-ylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C18H28N2O2.2ClH/c1-21-17-12-15-6-9-20(14-16(15)13-18(17)22-2)11-10-19-7-4-3-5-8-19;;/h12-13H,3-11,14H2,1-2H3;2*1H |
InChI Key |
CBHBXXOIGADZBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
Canonical SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC[NH+]3CCCCC3)OC.[Cl-].[Cl-] |
synonyms |
6,7-dimethoxy-2-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]-3,4-dihy dro-1H-isoquinoline dichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




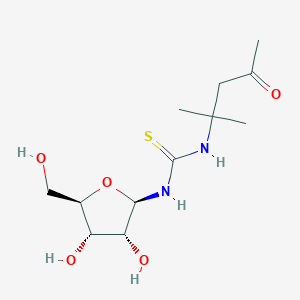
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

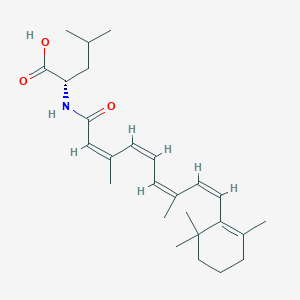
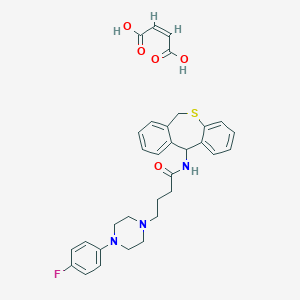
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)

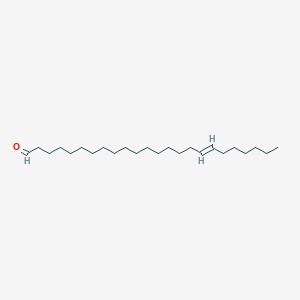
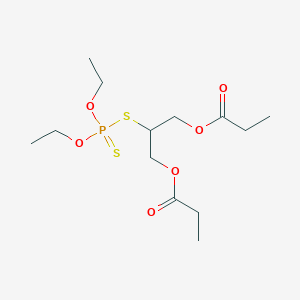
![(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B216921.png)

